molecular formula C15H14N4O B2987036 2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone CAS No. 866010-73-3

2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone

Cat. No. B2987036
CAS RN: 866010-73-3
M. Wt: 266.304
InChI Key: WDVMZIFNNZTTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone” is a quinazoline derivative . It is not intended for human or veterinary use and is used for research purposes .

Scientific Research Applications

Antimicrobial and Antimalarial Activities

Quinazolinone derivatives have demonstrated significant antimicrobial and antimalarial activities. For instance, Ammar et al. (2011) synthesized biologically active 4(3H)-quinazolinones, showing antimicrobial properties. Similarly, Bule, Haymete, and Kefale (2015) synthesized novel 4(3H)-quinazolinone derivatives as potential anti-malarial agents, with some compounds exhibiting activity against the parasite P. berghei. Meyyanathan, Ramu, and Suresh (2010) also reported the synthesis of 2-methyl-3H-quinazolinones with both antibacterial and antimalarial activities (Ammar et al., 2011; Bule, Haymete, & Kefale, 2015; Meyyanathan, Ramu, & Suresh, 2010).

Anticancer Activities

Quinazolinones have been explored for their anticancer activities. Joseph et al. (2010) synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and demonstrated their anticancer activity against HeLa cells. This research highlights the potential of quinazolinones in cancer therapy (Joseph et al., 2010).

Biofilm Inhibition

Quinazolinones have shown promise in inhibiting biofilm formation, a crucial factor in antibiotic resistance. Rasapalli et al. (2020) synthesized novel 4(3H)-quinazolinonyl aminopyrimidine derivatives that efficiently inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as leads in combating biofilm-associated infections (Rasapalli et al., 2020).

Chemical Synthesis and Drug Discovery

The chemical synthesis of quinazolinones involves various innovative methods that contribute to drug discovery and development. For example, Malmgren et al. (2008) described the large-scale manufacturing process of the anticancer agent thymitaq, showcasing the application of quinazolinones in pharmaceutical manufacturing (Malmgren, Bäckström, Sölver, & Wennerberg, 2008).

properties

IUPAC Name

2-[(pyridin-3-ylmethylamino)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15-12-5-1-2-6-13(12)18-14(19-15)10-17-9-11-4-3-7-16-8-11/h1-8,17H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVMZIFNNZTTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CNCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone

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